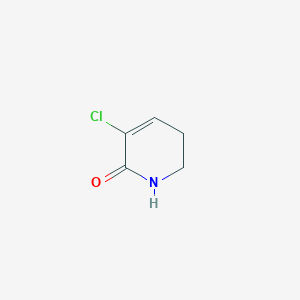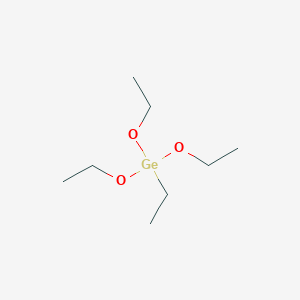
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL: is an organic compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL typically involves several steps:
Starting Materials: The synthesis begins with simple alkenes and alkynes, which are readily available.
Grignard Reaction: One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with an aldehyde or ketone to form the alcohol.
Hydroboration-Oxidation: Another method is hydroboration-oxidation, where an alkene undergoes hydroboration followed by oxidation to yield the alcohol.
Reaction Conditions: These reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to selectively hydrogenate specific bonds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as distillation or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of medicinal compounds.
Industry
Fragrance and Flavor: Employed in the production of fragrances and flavoring agents due to its unique scent profile.
Polymer Industry: Used in the synthesis of specialty polymers.
Mecanismo De Acción
The mechanism by which (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Participates in metabolic pathways, influencing the synthesis or breakdown of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-2,4,8-Trimethylnona-3,7-dien-1-OL: Similar structure but with a different position of the hydroxyl group.
(3E)-2,4,8-Trimethylnona-3,7-dien-3-OL: Another isomer with the hydroxyl group at a different position.
Uniqueness
Structural Features: The specific arrangement of methyl groups and double bonds in (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL gives it unique chemical properties.
Reactivity: Its reactivity profile differs from other isomers, making it suitable for specific applications in synthesis and industry.
This detailed overview of this compound highlights its significance and versatility across various fields
Propiedades
Número CAS |
479547-57-4 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2,4,8-trimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3 |
Clave InChI |
BPIALUCKEZWHIF-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CC(C)(C)O)C)C |
SMILES isomérico |
CC(=CCC/C(=C/C(C)(C)O)/C)C |
SMILES canónico |
CC(=CCCC(=CC(C)(C)O)C)C |
Densidad |
0.858-0.864 |
Descripción física |
Clear, colourless liquid; Fruity aroma |
Solubilidad |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)



![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)




